molecular formula C22H23N5O2 B6528992 3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine CAS No. 946273-84-3

3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine

Cat. No. B6528992
CAS RN: 946273-84-3
M. Wt: 389.4 g/mol
InChI Key: KFOTWUUPUJJJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine, also known as EPB-6-P, is an organic compound that has been studied for its potential applications in scientific research. EPB-6-P is a heterocyclic compound, meaning that it is composed of atoms of at least two different elements, which are linked together in a ring structure. EPB-6-P is a promising compound due to its unique properties and potential applications in various fields.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine in laboratory experiments include its low cost, its availability, and its ability to bind to proteins and enzymes. The limitations of using this compound in laboratory experiments include its lack of specificity and its potential to interfere with the activity of other compounds.

Future Directions

The potential future directions for 3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields. Additionally, further studies of its potential as an antiviral agent and its potential as a therapeutic agent for various diseases should be conducted. Finally, further studies of its potential to interact with proteins and enzymes should be conducted in order to better understand its mechanism of action.

Synthesis Methods

The synthesis of 3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine involves the reaction of 2-ethoxybenzoic acid, piperazine, and pyridine. This reaction is conducted in an aqueous medium at a temperature of 80°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and the reaction is allowed to proceed for several hours. The reaction yields this compound in a yield of approximately 95%.

Scientific Research Applications

3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine has been studied for its potential applications in scientific research. It has been used as a tool to study the mechanisms of protein-protein interactions, as well as to study the pharmacokinetics and pharmacodynamics of drugs. This compound has also been used to study the structure and function of proteins and enzymes. Furthermore, this compound has been studied for its potential as an antiviral agent and as a potential therapeutic agent for various diseases, such as cancer and diabetes.

properties

IUPAC Name

(2-ethoxyphenyl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-2-29-20-9-4-3-7-17(20)22(28)27-15-13-26(14-16-27)21-11-10-19(24-25-21)18-8-5-6-12-23-18/h3-12H,2,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOTWUUPUJJJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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